Ethyl 2-cyano-3-oxocyclopentanecarboxylate

Physicochemical profiling Lipophilicity Drug-likeness

Ethyl 2-cyano-3-oxocyclopentanecarboxylate (CAS 72184-85-1) is a bifunctional cyclopentane derivative bearing an α-cyano ketone (β-ketonitrile) moiety and an ethyl ester group. With a molecular weight of 181.19 g·mol⁻¹ and a computed XLogP3 of 0.3, it occupies a moderate lipophilicity range distinct from both its non-cyano analog ethyl 2-oxocyclopentanecarboxylate (XLogP3 0.9) and its methyl ester counterpart (XLogP3 −0.1).

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 72184-85-1
Cat. No. B1338567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-oxocyclopentanecarboxylate
CAS72184-85-1
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(=O)C1C#N
InChIInChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(6)5-10/h6-7H,2-4H2,1H3
InChIKeyYLVQXWNYGDZDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-cyano-3-oxocyclopentanecarboxylate (CAS 72184-85-1): A Cyclic β-Ketonitrile Building Block for Heterocycle-Focused Organic Synthesis


Ethyl 2-cyano-3-oxocyclopentanecarboxylate (CAS 72184-85-1) is a bifunctional cyclopentane derivative bearing an α-cyano ketone (β-ketonitrile) moiety and an ethyl ester group. With a molecular weight of 181.19 g·mol⁻¹ and a computed XLogP3 of 0.3, it occupies a moderate lipophilicity range distinct from both its non-cyano analog ethyl 2-oxocyclopentanecarboxylate (XLogP3 0.9) and its methyl ester counterpart (XLogP3 −0.1) [1]. The compound is classified within the broader family of β-ketonitriles, a scaffold recognized for its multifunctional reactivity in constructing heterocycles, spirocycles, and fused ring systems [2]. Commercially, it is supplied at purities of 95–98% and requires storage at 2–8 °C to maintain integrity .

Heterocycle-focused synthesis via β-ketonitrile reactivity
Medicinal chemistry libraries requiring cyano-activated scaffolds
Polar intermediate synthesis with reverse-phase purification fit

Why Ethyl 2-cyano-3-oxocyclopentanecarboxylate Cannot Be Replaced by Common β-Ketoesters or Methyl Ester Analogs


Generic β-ketoester building blocks such as ethyl 2-oxocyclopentanecarboxylate lack the α-cyano substituent and therefore possess a fundamentally different electrophilic profile, lower hydrogen-bond acceptor count (3 vs. 4), and higher lipophilicity (XLogP3 0.9 vs. 0.3) [1]. These differences directly affect reactivity in condensation and cyclization sequences, where the cyano group serves as both an activating electron-withdrawing group and a latent precursor to amines, amides, and heterocycles [2]. Conversely, substituting the ethyl ester for a methyl ester (methyl 2-cyano-3-oxocyclopentanecarboxylate) shifts XLogP3 from 0.3 to −0.1 and reduces the number of rotatable bonds from three to two, altering solubility, chromatographic behavior, and steric accessibility during further derivatization [3]. The evidence below quantifies these distinctions and establishes the functional consequences for synthetic and procurement decision-making.

Target Ethyl 2-cyano-3-oxocyclopentanecarboxylate β-Ketonitrile: 4 HBA sites, XLogP3 0.3
Substitute Ethyl 2-oxocyclopentanecarboxylate Lacks cyano group; electrophilic profile and H-bond capacity may not transfer
Target Ethyl ester (target) XLogP3 0.3, 3 rotatable bonds
Substitute Methyl 2-cyano-3-oxocyclopentanecarboxylate Lower lipophilicity and reduced flexibility may alter solubility and steric accessibility

Quantitative Differentiation Evidence for Ethyl 2-cyano-3-oxocyclopentanecarboxylate Versus Closest Analogs


Reduced Lipophilicity (XLogP3) Relative to the Des-Cyano β-Ketoester Analog

The incorporation of the α-cyano substituent reduces the computed partition coefficient (XLogP3) of ethyl 2-cyano-3-oxocyclopentanecarboxylate to 0.3, compared with 0.9 for the des-cyano comparator ethyl 2-oxocyclopentanecarboxylate [1]. This ΔlogP of −0.6 units corresponds to an approximately 4-fold decrease in octanol–water partition and translates into greater aqueous compatibility, altered retention in reverse-phase chromatography, and improved alignment with Lipinski's Rule of Five guidelines for orally bioavailable compounds [2].

Lipophilicity (XLogP3)
Cross-study comparable
ΔXLogP3 = −0.6
Approximately 4-fold less lipophilic than des-cyano analog
Supports polar purification workflows
Physicochemical profiling Lipophilicity Drug-likeness

Enhanced Hydrogen-Bond Acceptor Capacity Versus the Des-Cyano Analog

Ethyl 2-cyano-3-oxocyclopentanecarboxylate provides four hydrogen-bond acceptor (HBA) sites (two carbonyl oxygens, the nitrile nitrogen, and the ester ethoxy oxygen) compared with only three HBA sites for ethyl 2-oxocyclopentanecarboxylate, which lacks the nitrile [1]. The topological polar surface area (TPSA) is correspondingly larger for the target compound (67.2 Ų) than for the des-cyano analog (approximately 43.4 Ų), a ΔTPSA of approximately 24 Ų [2].

H-Bond Acceptors
Cross-study comparable
ΔHBA = +1
ΔTPSA ≈ +24 Ų
Enhanced H-bond acceptor capacity vs. des-cyano analog
Supports selective binding and solid-state studies
Molecular recognition Supramolecular chemistry Chromatographic retention

Distinct Lipophilicity and Conformational Flexibility Relative to the Methyl Ester Analog

Replacing the ethyl ester of the target compound with a methyl ester (methyl 2-cyano-3-oxocyclopentanecarboxylate, CAS 1558083-61-6) shifts the XLogP3 from 0.3 to −0.1 (ΔlogP = +0.4 for the target) and reduces the rotatable bond count from three to two [1]. The molecular weight increases from 167.16 to 181.19 g·mol⁻¹, reflecting the additional methylene unit .

Ester Comparison
Cross-study comparable
Target: XLogP3 0.3, 3 bonds Methyl ester: XLogP3 −0.1, 2 bonds
Higher lipophilicity and flexibility than methyl ester
May influence organic-phase extraction and steric accessibility
Ester bioisosterism Solubility optimization Prodrug design

β-Ketonitrile Scaffold: Multifunctional Reactivity Not Accessible to Simple β-Ketoesters

The α-cyano ketone motif present in the target compound is a defining feature of the β-ketonitrile class, which a 2025 RSC Advances review establishes as a privileged scaffold for generating heterocycles, spirocycles, and fused ring systems through Knoevenagel condensations, Michael additions, and cyclocondensation cascades [1]. Simple β-ketoesters such as ethyl 2-oxocyclopentanecarboxylate lack the nitrile-activated methylene and therefore cannot participate in many of the cyano-specific transformations, including the Gewald reaction, pyridine synthesis via dimerization, or cyano-activated Michael–aldol cascades [2].

Synthetic Versatility
Class-level inference
β-Ketonitrile motif
Access to Knoevenagel, Michael, and Gewald reactions
Class-level evidence; not accessible to simple β-ketoesters
Heterocycle synthesis Multicomponent reactions Diversity-oriented synthesis

Storage Stability Profile Differentiates from Room-Temperature-Stable Analogs

Commercial technical datasheets specify storage at 2–8 °C for ethyl 2-cyano-3-oxocyclopentanecarboxylate , whereas ethyl 2-oxocyclopentanecarboxylate is typically stored at room temperature . This difference is consistent with the additional reactivity conferred by the cyano group, which may participate in slow hydrolysis or dimerization pathways under ambient conditions, necessitating refrigerated storage to maintain the specified 95–98% purity over extended periods .

Storage Stability
Data to verify
2–8 °C (refrigerated)
Requires cold-chain storage vs. room-temperature analog
Verify cold-storage logistics before ordering
Chemical stability Supply chain logistics Long-term storage

Procurement Cost Comparison Relative to the Des-Cyano Analog

The target compound commands a significant price premium over its des-cyano analog. Representative pricing at the 1-gram scale for ethyl 2-cyano-3-oxocyclopentanecarboxylate is approximately $286–$639 (depending on supplier and purity), while ethyl 2-oxocyclopentanecarboxylate is available at approximately $3–$10 per gram at the same scale [1]. This cost differential of roughly 30- to 200-fold reflects the additional synthetic steps required to introduce the α-cyano group onto the cyclopentanone ring, as well as the lower production volumes [2].

Procurement Cost
Cross-study comparable
~30–200× premium
Cost gap vs. des-cyano analog reflects synthetic complexity
Positions compound for early-stage discovery use
Cost-efficiency Sourcing strategy Budget planning

Recommended Application Scenarios for Ethyl 2-cyano-3-oxocyclopentanecarboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring β-Ketonitrile-Derived Heterocyclic Scaffolds

For diversity-oriented synthesis (DOS) programs aimed at generating cyclopentane-fused pyrazoles, pyrimidines, thiophenes, and pyridines, ethyl 2-cyano-3-oxocyclopentanecarboxylate is the preferred building block over the simpler ethyl 2-oxocyclopentanecarboxylate. The β-ketonitrile motif enables Knoevenagel condensations, Gewald reactions, and cyano-activated Michael–aldol cascades that are inaccessible to the des-cyano analog [1]. Its moderate XLogP3 of 0.3 facilitates purification of polar heterocyclic intermediates by standard reverse-phase flash chromatography [2].

Kinase Inhibitor Discovery Programs Targeting the Cyclopentane-Fused Pharmacophore

The target compound has been employed as a precursor for cyclopentane-fused pyrimidines that target EGFR tyrosine kinase, a therapeutically validated oncology target [1]. The four hydrogen-bond acceptor sites (versus three for the des-cyano analog) provide additional anchoring points for ATP-binding pocket interactions [2]. Medicinal chemists designing ATP-competitive kinase inhibitors should prioritize this compound over non-cyano cyclopentanone esters to exploit this enhanced H-bonding capacity.

Coumarin-3-carboxylate Ester Synthesis for Fluorescent Probe Development

Published methodology demonstrates that ethyl 2-cyano-3-oxocyclopentanecarboxylate is an effective substrate for the efficient synthesis of coumarin-3-carboxylate esters via acid-catalyzed cyclization with salicylaldehyde derivatives [1]. The resulting coumarin products have established applications as fluorescent dyes and anticoagulant scaffolds. The ethyl ester provides superior organic-phase solubility during extraction compared with the methyl ester analog (XLogP3 0.3 vs. −0.1), improving workup efficiency [2].

Green Chemistry Method Development Leveraging Catalyst-Free Knoevenagel Reactivity

The activated α-methylene position adjacent to both the ketone and nitrile groups enables catalyst-free Knoevenagel condensation protocols reported to achieve high yields under mild conditions [1]. This reactivity is not available to simple β-ketoesters, which generally require base or acid catalysis for analogous condensations. Researchers developing sustainable synthetic methodologies should select this compound for studies aimed at reducing catalyst loading and waste generation in condensation chemistry [2].

Application
Selection Property
Validation Focus
Heterocycle library synthesis
β-Ketonitrile reactivity scope
Knoevenagel and Gewald reaction yields
Kinase inhibitor scaffold design
Enhanced H-bond acceptor count
ATP-binding pocket interaction profiling
Coumarin-3-carboxylate synthesis
Ethyl ester lipophilicity (XLogP3 0.3)
Organic-phase extraction efficiency
Green chemistry method development
Catalyst-free Knoevenagel condensation
Yield and scope under mild conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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